2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone is an organic compound with a complex structure that includes bromine, fluorine, methoxy, and methyl groups
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone typically involves a multi-step process. One common method starts with the Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene. This reaction is followed by DMSO-mediated oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DMSO and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
- 2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-9-7-10(4-6-14(9)21-2)15(19)16(20)11-3-5-13(18)12(17)8-11/h3-8,16,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIMISQZZHHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C2=CC(=C(C=C2)F)Br)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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